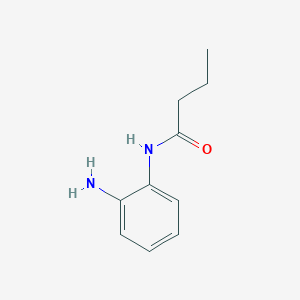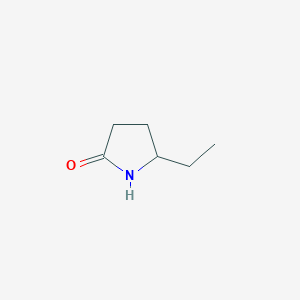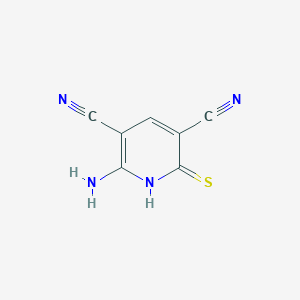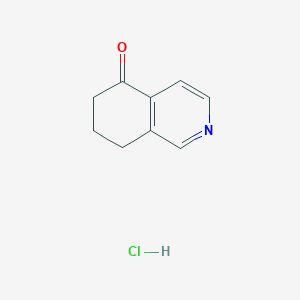
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Vue d'ensemble
Description
“2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol” is a chemical compound with the molecular formula C13H12F3NO2 . It has a molecular weight of 271.235 Da and a monoisotopic mass of 271.082001 Da . This compound is a fascinating chemical compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered oxazole ring with a trifluoromethyl group attached to a phenyl ring . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 94.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 10 . It also has a rotatable bond count of 8 and a complexity of 688 .Applications De Recherche Scientifique
Synthesis and Structural Development
- Synthesis Techniques : 2,4,5-Trisubstituted oxazoles, including compounds similar to 2-(5-Methyl-2-(4-(Trifluoromethyl)phenyl)oxazol-4-yl)ethanol, have been synthesized through processes involving nitrosation, condensation with aldehydes, and reduction using zinc in acetic acid (Cai, Yang, & Zhang, 2005).
- Molecular Development : Various research efforts focus on synthesizing new derivatives and understanding their structural properties, such as 1,2,3-triazolyl chalcone derivatives with potential anti-microbial and anti-cancer applications (Bhat et al., 2016).
Biocatalytic Applications
- Pharmaceutical Intermediate Synthesis : The compound has been used as a key intermediate in developing pharmaceutical agents, like chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).
Development of Materials with Specific Properties
- Spectral-Luminescence and Basicity Studies : Research into the spectral-luminescence and acid-base properties of similar oxazole compounds, revealing their high fluorescence quantum yields and the influence of electron-donor substituents on the basicity (Afanasiadi, Tur, & Kurapov, 1985).
- Photochromism in Mixed Crystals : Studies on the photochromic behavior of mixed crystals containing diarylethenes, including oxazole derivatives, to develop materials that change color under different illumination wavelengths (Takami, Kuroki, & Irie, 2007).
Catalytic and Chemical Reactions
- Role in Complex Chemical Reactions : Investigations into the reactivity of oxazole and related compounds in various chemical reactions, contributing to the broader understanding of their chemical behavior and potential applications (Flores‐Parra et al., 2004).
Potential Therapeutic Applications
- Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of triazolyl derivatives, which could offer insights into the therapeutic potential of structurally related compounds (Kumar et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8-11(6-7-18)17-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-5,18H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYBIZJTLUWSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442198 | |
| Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141819-91-2 | |
| Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


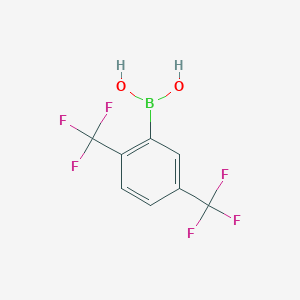
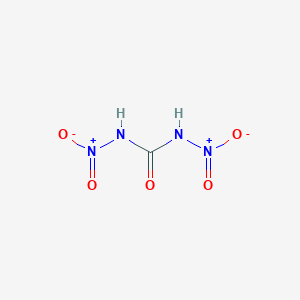
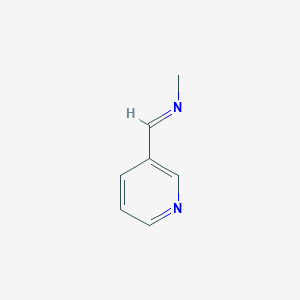
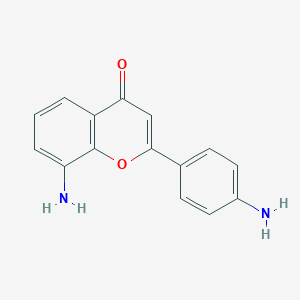
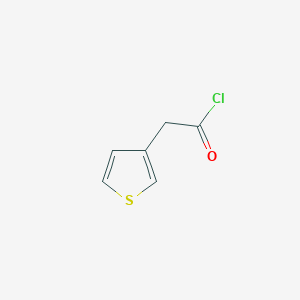

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
